tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers
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Description
Tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers is a chemical compound with the molecular formula C12H21NO3 . It is also known by other names such as tert-butyl methyl (4-oxocyclohexyl)carbamate .
Synthesis Analysis
The synthesis of carbamates like tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of amines with carbon dioxide and halides . This process is facilitated by cesium carbonate and TBAI, offering mild reaction conditions and short reaction times . The method avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The compound has a molecular weight of 227.3 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, C12H21NO3 , and its molecular weight, 227.3 Da . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate involves the reaction of tert-butyl carbamate with 3-methyl-4-oxocyclohexanone in the presence of a suitable catalyst to yield a mixture of diastereomers.", "Starting Materials": [ "tert-butyl carbamate", "3-methyl-4-oxocyclohexanone", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add 3-methyl-4-oxocyclohexanone to the solution and mix well.", "Step 3: Add the catalyst to the mixture and stir at a suitable temperature for a suitable time.", "Step 4: Quench the reaction by adding a suitable quenching agent.", "Step 5: Isolate the product by standard workup procedures.", "Step 6: Purify the product by suitable chromatographic techniques to obtain a mixture of diastereomers." ] } | |
CAS No. |
2610633-08-2 |
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
GAXQNHMLUMVDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1=O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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